molecular formula C20H42O2 B1263524 Icosane-1,3-diol

Icosane-1,3-diol

Cat. No. B1263524
M. Wt: 314.5 g/mol
InChI Key: KBDJQCXWTFRFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icosane-1,3-diol is a glycol.

Scientific Research Applications

Thermal Energy Storage

  • Encapsulation of Paraffin-type Phase Change Material Icosane : Icosane, coated using polyelectrolytes, shows promise for thermal energy storage applications. The encapsulation enhances the thermal stability and storage capacity of the material, making it a potential candidate for efficient energy storage solutions (Seitz & Ajiro, 2019).

Electrochemistry

  • Electrochemical Properties of Macrobicyclic Mixed Nitrogen-Sulfur Donor Complexes : Studies on macrobicyclic mixed nitrogen-sulfur donor cobalt(III) complexes, including those with structures similar to icosane-1,3-diol, have revealed significant insights into their redox chemistry, which could be leveraged for electrochemical applications (Gahan, Lawrance, & Sargeson, 1985).

Molecular Structure Analysis

  • Disordered Molecular Structure of Cage Compounds : The molecular structure of compounds with cage-like structures, similar to icosane-1,3-diol, has been analyzed to understand their geometrical and bonding properties. This information is crucial for designing new materials and understanding their potential applications (Rivera et al., 2011).

Nanotechnology

  • Design of Protein Icosahedron : The design of a 60-subunit protein icosahedron, inspired by the geometry of structures like icosane-1,3-diol, opens up possibilities in targeted drug delivery and vaccine design, demonstrating the intersection of biology and nanotechnology (Hsia et al., 2016).

Drug Delivery Systems

  • Aptamer-Conjugated DNA Icosahedral Nanoparticles : Research on DNA icosahedral nanoparticles, which share structural similarities with icosane-1,3-diol, highlights their potential as carriers for drugs like doxorubicin, illustrating their relevance in developing efficient cancer therapies (Chang, Yang, & Huang, 2011).

Enhancement of Thermal Energy Storage Devices

  • Thermal Energy Storage Device Utilizing Phase Change Materials : Research on icosane wax for thermal energy storage devices, particularly focusing on enhancing thermal conductivity, shows the potential of icosane-1,3-diol derivatives in improving the efficiency of energy storage systems (Chukwu, Ogbonnaya, & Weiss, 2012).

properties

Product Name

Icosane-1,3-diol

Molecular Formula

C20H42O2

Molecular Weight

314.5 g/mol

IUPAC Name

icosane-1,3-diol

InChI

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)18-19-21/h20-22H,2-19H2,1H3

InChI Key

KBDJQCXWTFRFHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(CCO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-oxoicosanoate (5.2 g, 15.3 mmoles) is dissolved in anhydrous tetrahydrofuran (31 mL) and this solution is added slowly dropwise to an ice-cooled solution of lithium borohydride in anhydrous tetrahydrofuran (2 M, 31 mL, 61.2 mmoles). When the addition is complete, the cooling bath is removed and the reaction is stirred at ambient temperature for 16 hours. The clear, colorless solution is again cooled in an ice bath, and aqueous hydrochloric acid (1 M, 62 mL) is added slowly dropwise to decompose the excess reducing agent (gas is evolved). When a homogeneous solution is obtained, the mixture is concentrated to remove tetrahydrofuran. Methylene chloride (100 mL) is added; the mixture is shaken well and poured into a separatory funnel. The layers are allowed to separate and the bottom aqueous layer is drawn off. The aqueous layer is then washed once more with methylene chloride (100 mL), and the combined methylene chloride solutions are washed with saturated aqueous sodium chloride (50 mL). The methylene chloride solution is then dried over anhydrous sodium sulfate, filtered and co-evaporated five times with methanol (50 mL each) to dryness. The oil is dried well in vacuo. The yield is 3.7 g (77%).
Quantity
5.2 g
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reactant
Reaction Step One
Quantity
31 mL
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solvent
Reaction Step One
[Compound]
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
Quantity
31 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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